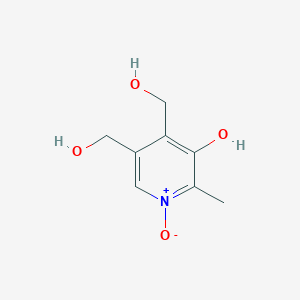
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol typically involves the condensation of cyanoacetamide with β-dicarbonyl compounds . This process can be further optimized by using 1,3-oxazole derivatives and dienophiles, leading to the formation of intermediate compounds that can be readily converted into the desired product .
Industrial Production Methods: The industrial production of pyridoxine primarily involves the “oxazole” method, which includes a two-stage process. The first stage involves diene condensation, forming adducts that undergo aromatization to yield pyridine bases. These intermediates are then transformed into pyridoxine through catalytic hydrogenation .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Pyridoxal can be reduced back to pyridoxine using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at the hydroxymethyl groups, leading to the formation of derivatives such as pyridoxal phosphate.
Major Products: The major products formed from these reactions include pyridoxal, pyridoxamine, and their phosphorylated derivatives .
Wissenschaftliche Forschungsanwendungen
4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol involves its conversion to pyridoxal 5’-phosphate, the active coenzyme form . This coenzyme participates in various biochemical reactions, including the metabolism of amino acids, neurotransmitters, and sphingolipids . Pyridoxal 5’-phosphate acts as a coenzyme for enzymes involved in transamination, decarboxylation, and other metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Pyridoxal: The aldehyde form of vitamin B6, which can be interconverted with pyridoxine.
Pyridoxamine: The amine form of vitamin B6, also interconvertible with pyridoxine.
Pyridoxal 5’-phosphate: The active coenzyme form of vitamin B6, essential for various enzymatic reactions.
Uniqueness: 4,5-Bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol is unique due to its dual role as a vitamin and a precursor to its active coenzyme form, pyridoxal 5’-phosphate . This dual functionality makes it indispensable in both nutritional and biochemical contexts .
Eigenschaften
CAS-Nummer |
16567-04-7 |
|---|---|
Molekularformel |
C8H11NO4 |
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
4,5-bis(hydroxymethyl)-2-methyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C8H11NO4/c1-5-8(12)7(4-11)6(3-10)2-9(5)13/h2,10-12H,3-4H2,1H3 |
InChI-Schlüssel |
FUEWEOFLKOJCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=C(C(=C1O)CO)CO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















